molecular formula C24H24N2O4 B15015455 N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]benzene-1,3-diamine

N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]benzene-1,3-diamine

Katalognummer: B15015455
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: KGKRASAYEXDVRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(3,4-DIMETHOXYPHENYL)-N-{3-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}METHANIMINE is a complex organic compound characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups connected through a methanimine linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3,4-DIMETHOXYPHENYL)-N-{3-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}METHANIMINE typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 3,4-dimethoxyaniline. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(3,4-DIMETHOXYPHENYL)-N-{3-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-1-(3,4-DIMETHOXYPHENYL)-N-{3-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}METHANIMINE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of (E)-1-(3,4-DIMETHOXYPHENYL)-N-{3-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.

    2-(Difluoromethoxy)aniline: An aniline derivative with difluoromethoxy substitution.

Uniqueness

(E)-1-(3,4-DIMETHOXYPHENYL)-N-{3-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}METHANIMINE is unique due to its specific structural features, such as the presence of two 3,4-dimethoxyphenyl groups and the imine linkage

Eigenschaften

Molekularformel

C24H24N2O4

Molekulargewicht

404.5 g/mol

IUPAC-Name

1-(3,4-dimethoxyphenyl)-N-[3-[(3,4-dimethoxyphenyl)methylideneamino]phenyl]methanimine

InChI

InChI=1S/C24H24N2O4/c1-27-21-10-8-17(12-23(21)29-3)15-25-19-6-5-7-20(14-19)26-16-18-9-11-22(28-2)24(13-18)30-4/h5-16H,1-4H3

InChI-Schlüssel

KGKRASAYEXDVRG-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C=NC2=CC(=CC=C2)N=CC3=CC(=C(C=C3)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.